molecular formula C13H14N2O4S B273261 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide

3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide

Cat. No. B273261
M. Wt: 294.33 g/mol
InChI Key: VCVFNFQMRYBKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide, also known as DPA-714, is a compound that has gained significant attention in the scientific community due to its potential use in medical research. DPA-714 is a selective ligand for the translocator protein (TSPO), which is primarily located in the outer mitochondrial membrane of cells. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. The purpose of

Mechanism of Action

3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide acts as a selective ligand for TSPO, binding to a specific site on the protein. TSPO is involved in the transport of cholesterol into mitochondria, as well as in the regulation of mitochondrial function and apoptosis. TSPO has also been implicated in the modulation of immune responses, particularly in the activation of microglia. By binding to TSPO, 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide can modulate these processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide can inhibit the production of pro-inflammatory cytokines in activated microglia, suggesting a potential anti-inflammatory effect. 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disease, potentially through the modulation of mitochondrial function and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its selectivity for TSPO. This allows for specific targeting of microglial activation, which is implicated in a variety of pathological processes. Additionally, 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has a high affinity for TSPO, allowing for sensitive detection in imaging studies. However, one limitation of using 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide is its potential toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide research. One area of interest is the development of more specific TSPO ligands, which may have greater selectivity and lower toxicity than 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide. Additionally, 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide may have potential applications in the treatment of neuroinflammatory and neurodegenerative diseases, either through direct administration or as a tool for monitoring disease progression. Further research is needed to fully understand the potential therapeutic applications of 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide and other TSPO ligands.

Synthesis Methods

3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-pyridinecarboxamide in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-pyridinecarboxylic acid, followed by the addition of an amine such as diethylamine. Both methods result in the formation of 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide with high purity and yield.

Scientific Research Applications

3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential use in medical research, particularly in the field of neuroimaging. TSPO is upregulated in activated microglia, which are involved in neuroinflammation and neurodegeneration. As such, 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has been used as a radioligand for positron emission tomography (PET) imaging to visualize microglial activation in vivo. This has potential applications in the diagnosis and monitoring of neuroinflammatory and neurodegenerative diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

3,4-dimethoxy-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C13H14N2O4S/c1-18-11-7-6-10(9-12(11)19-2)20(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15)

InChI Key

VCVFNFQMRYBKHY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)OC

Origin of Product

United States

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